molecular formula C15H12BrCl2NO3 B4828747 5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide

5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide

Cat. No.: B4828747
M. Wt: 405.1 g/mol
InChI Key: LMSVFEVXYDOBCA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-chlorobenzoic acid and 5-chloro-2,4-dimethoxyaniline.

    Amidation Reaction: The 5-bromo-2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-chloro-2,4-dimethoxyaniline in the presence of a base like triethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can be compared with similar compounds such as:

    5-bromo-2-chloro-N,N-dimethylbenzamide: This compound shares a similar core structure but differs in the substituents attached to the benzamide group.

    5-bromo-2-chloropyridine: Another related compound with a pyridine ring instead of a benzamide core.

    2-amino-5-chloro-N,3-dimethylbenzamide: This compound is an important intermediate in the synthesis of certain insecticides.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO3/c1-21-13-7-14(22-2)12(6-11(13)18)19-15(20)9-5-8(16)3-4-10(9)17/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVFEVXYDOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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